Benzo[b]thiophene-4-carboxaldehyde
Overview
Description
Benzo[b]thiophene-4-carboxaldehyde is an organic compound with the molecular formula C9H6OS. It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-4-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-mercaptobenzaldehyde with acetic anhydride, followed by cyclization to form the benzothiophene ring. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of benzo[b]thiophene-4-carbaldehyde typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Benzo[b]thiophene-4-carboxylic acid.
Reduction: Benzo[b]thiophene-4-methanol.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Benzo[b]thiophene-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic semiconductors.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown that benzothiophene derivatives exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of benzo[b]thiophene-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, benzothiophene derivatives often interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, some benzothiophene derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carbaldehyde
- Benzo[b]thiophene-3-carbaldehyde
- Thianaphthene-3-carboxaldehyde
Comparison: While all these compounds share the benzothiophene core structure, their chemical properties and reactivity can vary significantly based on the position of the aldehyde groupFor instance, its position-specific reactivity allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzothiophene-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCQKBKVLYOTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553836 | |
Record name | 1-Benzothiophene-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-25-2 | |
Record name | 1-Benzothiophene-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.